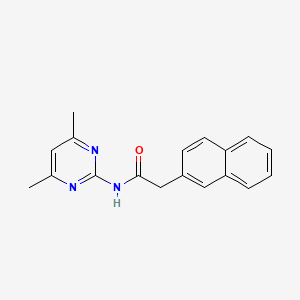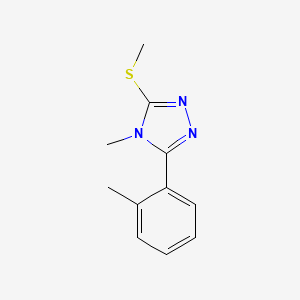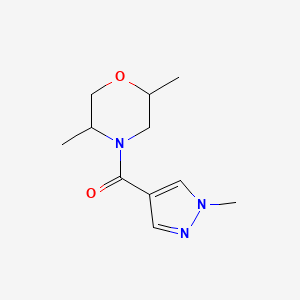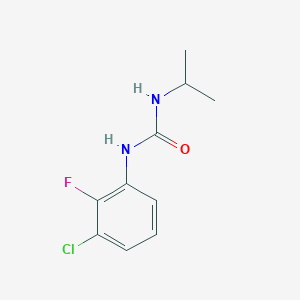![molecular formula C16H20N2O B7510660 [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a complex compound with a unique structure that makes it an interesting subject for study.
作用機序
The exact mechanism of action of [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol is not fully understood. However, it is believed to act as an agonist for certain receptors in the brain, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol has various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease. The compound has also been shown to inhibit the replication of certain viruses, such as the influenza virus.
実験室実験の利点と制限
One advantage of using [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol in lab experiments is its unique structure, which allows for the study of protein-protein interactions. However, one limitation is that the compound is not widely available and can be difficult to synthesize.
将来の方向性
There are many potential future directions for the study of [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol. One direction is the further study of its potential therapeutic effects in neurological disorders. Another direction is the study of its potential use as an antiviral agent. Additionally, further research could be done to optimize the synthesis of the compound for use in lab experiments.
合成法
The synthesis of [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol is a complex process that involves multiple steps. The most common method for its synthesis is the reduction of the corresponding ketone using sodium borohydride. This method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol has various potential applications in scientific research. It has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. The compound has also been studied for its potential use as an antiviral agent and as a tool for studying protein-protein interactions.
特性
IUPAC Name |
[1-(2-methylquinolin-4-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-9-16(14-6-2-3-7-15(14)17-12)18-8-4-5-13(10-18)11-19/h2-3,6-7,9,13,19H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVCDRCRKAKECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)



![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)


![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)


![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)